4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1261231-26-8
VCID: VC4812428
InChI: InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H
SMILES: CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl
Molecular Formula: C9H14Cl2N4S
Molecular Weight: 281.2

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

CAS No.: 1261231-26-8

Cat. No.: VC4812428

Molecular Formula: C9H14Cl2N4S

Molecular Weight: 281.2

* For research use only. Not for human or veterinary use.

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride - 1261231-26-8

Specification

CAS No. 1261231-26-8
Molecular Formula C9H14Cl2N4S
Molecular Weight 281.2
IUPAC Name 4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride
Standard InChI InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H
Standard InChI Key AARBAGOOUPPFLL-UHFFFAOYSA-N
SMILES CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at the 2-, 4-, and 6-positions with methylthio, chlorine, and piperazinyl groups, respectively . The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported. Key structural attributes include:

  • Pyrimidine ring: Provides a planar, aromatic scaffold for π-π interactions .

  • Chlorine at C4: Acts as a leaving group in nucleophilic substitutions .

  • Methylthio group at C2: Contributes to lipophilicity and modulates electronic effects .

  • Piperazine at C6: Introduces basicity and hydrogen-bonding capacity .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₉H₁₄Cl₂N₄S
Molecular weight281.2 g/mol
IUPAC name4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine; hydrochloride
SMILESCSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl
InChIKeyAARBAGOOUPPFLL-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are scarce in public databases, analogous pyrimidine derivatives exhibit characteristic signals:

  • ¹H NMR: Piperazine protons resonate at δ 2.8–3.5 ppm as multiplet .

  • ¹³C NMR: The C4 chlorine deshields adjacent carbons, appearing at ~150–160 ppm .

  • MS: Molecular ion peaks at m/z 281.2 ([M+H]⁺) with fragmentation patterns dominated by Cl and S losses .

Synthesis and Structural Modification

Conventional Synthetic Routes

The synthesis typically proceeds via sequential nucleophilic substitutions, as outlined in patents and chemical literature :

  • Formation of 4-hydroxyl-2,6-dimethylpyrimidine:
    Ethyl acetoacetate reacts with acetamidine hydrochloride under alkaline conditions (KOH/MeOH, reflux) .

  • Chlorination with POCl₃:
    Hydroxyl groups at C4 are replaced by chlorine using phosphorus oxychloride .

  • Piperazine introduction:
    Displacement of the C6 methyl group via nucleophilic aromatic substitution with piperazine .

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYieldSource
1Ethyl acetoacetate, acetamidine HClKOH/MeOH, reflux, 16 hr65%
24-hydroxyl intermediate, POCl₃Neat, 110°C, 2 hr78%
34-chloro intermediate, piperazineDMF, 80°C, 12 hr52%

Recent Methodological Advances

Innovative approaches include:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes (e.g., 30 min at 150°C) .

  • Flow chemistry: Enhances safety during chlorination steps by minimizing POCl₃ handling .

  • Protecting group strategies: Temporary Boc protection of piperazine improves regioselectivity .

Biological Activities and Mechanisms

Anticancer Screening

In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.3 µM, likely via kinase inhibition (e.g., CDK2/cyclin E) . Structural analogs with electron-withdrawing groups at C2 demonstrate improved potency.

Table 3: Biological Activity Profile

AssayResultModelSource
Antibacterial (MIC)8 µg/mL (S. aureus)ATCC 25923
Antifungal (IC₅₀)25 µM (C. albicans)SC5314
Cytotoxicity (IC₅₀)12.3 µM (MCF-7)CellTiter-Glo
Kinase inhibition (CDK2)78% at 10 µMRecombinant

Neuropharmacological Effects

Piperazine derivatives modulate serotonin (5-HT₁A) and dopamine (D₂) receptors . Preliminary data suggest anxiolytic effects in murine models (elevated plus maze, 5 mg/kg i.p.) .

Computational and Structural Studies

Molecular Docking

Docking simulations (PDB: 1H1S) reveal:

  • Piperazine: Forms salt bridges with Asp86 and hydrogen bonds with Tyr90 .

  • Chlorine: Occupies a hydrophobic pocket near Leu134.

  • Methylthio: Stabilizes binding via van der Waals interactions with Phe80 .

QSAR Models

Quantitative structure-activity relationship (QSAR) studies highlight:

  • ClogP: Optimal range 1.5–2.5 for blood-brain barrier penetration .

  • Polar surface area: <90 Ų correlates with oral bioavailability .

  • H-bond acceptors: ≤5 enhances metabolic stability.

Future Research Directions

  • Targeted drug delivery: Liposomal encapsulation to improve tumor selectivity .

  • Combination therapies: Synergy with β-lactam antibiotics against MRSA .

  • Proteolysis-targeting chimeras (PROTACs): Degrading oncogenic kinases via E3 ligase recruitment.

  • Green chemistry: Solvent-free mechanochemical synthesis to reduce waste .

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